molecular formula C13H12FNO2 B12002717 1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl- CAS No. 60352-54-7

1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl-

Cat. No.: B12002717
CAS No.: 60352-54-7
M. Wt: 233.24 g/mol
InChI Key: SWCFYKZZJMBYJG-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl- is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl- typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1H-Pyrrole-2-acetic acid, 5-carboxy-2,3-dihydro-α-[(1R)-1-hydroxyethyl]-4-[[2-[(iminomethyl)amino]ethyl]thio]-, (αS,2R)-
  • N-(4-piperidinyl)-N-phenylamides

Comparison: 1H-Pyrrole-2-acetic acid, 1-(4-fluorophenyl)-5-methyl- is unique due to the presence of the 4-fluorophenyl group and the methyl group on the pyrrole ring

Properties

CAS No.

60352-54-7

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-5-methylpyrrol-2-yl]acetic acid

InChI

InChI=1S/C13H12FNO2/c1-9-2-5-12(8-13(16)17)15(9)11-6-3-10(14)4-7-11/h2-7H,8H2,1H3,(H,16,17)

InChI Key

SWCFYKZZJMBYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)F)CC(=O)O

Origin of Product

United States

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